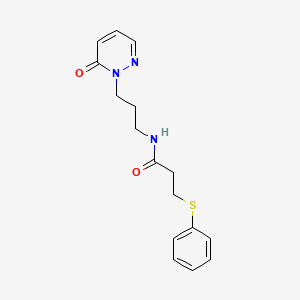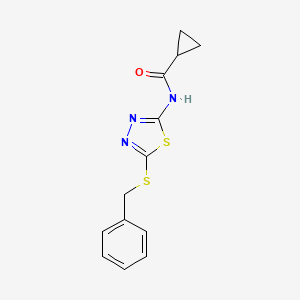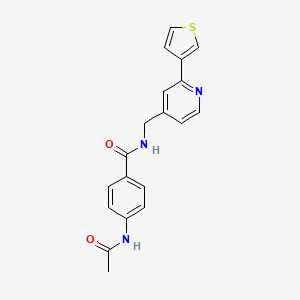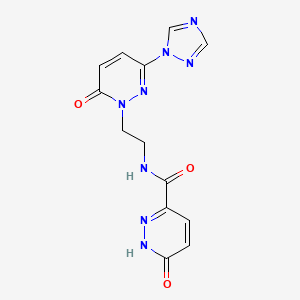
N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)-2-methylpropanamide is a useful research compound. Its molecular formula is C19H26ClN3O3 and its molecular weight is 379.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardioprotective Agents
The compound has been identified as a potent stimulant of glucose oxidation in isolated working rat hearts. It demonstrates significant improvement in cardiac efficiency and function in a rat heart global ischemia/reperfusion model, suggesting its utility as a cardioprotective agent, particularly in the treatment of ischemic heart diseases (Cheng et al., 2006).
Antioxidant Activity
New derivatives containing the tert-butyl group have been synthesized and evaluated for their antioxidant properties. Compounds have shown significant free-radical scavenging ability, indicating their potential application in antioxidant therapies (Shakir et al., 2014).
Material Science
Research into the synthesis of new (arylcarbonyloxy)aminopropanol derivatives has shown potential applications in material science, particularly in the development of new polymers with desirable physico-chemical properties (Tengler et al., 2013).
Organic Light Emitting Diodes (OLEDs)
The compound's derivatives have been explored for their application in OLEDs. Particularly, Pt(II) complexes bearing spatially encumbered pyridinyl pyrazolate chelates demonstrate mechanoluminescence and efficient white OLEDs, highlighting the compound's potential in advanced electronic and photonic materials (Huang et al., 2013).
Photosynthetic Electron Transport Inhibitors
Pyrazole derivatives, including compounds similar in structure to the one , have been studied as potential inhibitors of photosynthetic electron transport. This research suggests their use in developing new herbicides with efficient modes of action (Vicentini et al., 2005).
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have a wide range of physiological and pharmacological activities . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of physiological and pharmacological activities .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their wide range of physiological and pharmacological activities .
Result of Action
Pyrazole derivatives are known to have a wide range of physiological and pharmacological activities .
properties
IUPAC Name |
N-[5-tert-butyl-2-(2-hydroxyethyl)pyrazol-3-yl]-2-(4-chlorophenoxy)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O3/c1-18(2,3)15-12-16(23(22-15)10-11-24)21-17(25)19(4,5)26-14-8-6-13(20)7-9-14/h6-9,12,24H,10-11H2,1-5H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWUMCDFAQRJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,4-difluorophenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2477719.png)
![(NE)-N-[(4-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2477720.png)

![3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(2-methylpiperidin-1-yl)ethyl]propanamide](/img/structure/B2477724.png)



![(E)-Ethyl 3-(1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate](/img/structure/B2477731.png)

![N-[2-(diethylamino)ethyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2477736.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2477737.png)